![molecular formula C6H5N3O2S B184311 2-Methyl-5,6-dihydro[1,3]thiazolo[4,5-d]pyridazine-4,7-dione CAS No. 7464-12-2](/img/structure/B184311.png)
2-Methyl-5,6-dihydro[1,3]thiazolo[4,5-d]pyridazine-4,7-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-5,6-dihydro[1,3]thiazolo[4,5-d]pyridazine-4,7-dione, also known as MPTP, is a chemical compound that has been widely studied in scientific research. MPTP has a unique chemical structure that makes it a valuable tool in the study of various biological processes.
作用機序
The mechanism of action of 2-Methyl-5,6-dihydro[1,3]thiazolo[4,5-d]pyridazine-4,7-dione is complex and multifaceted. It has been shown to act as a potent inhibitor of mitochondrial complex I, leading to the production of reactive oxygen species and oxidative stress. 2-Methyl-5,6-dihydro[1,3]thiazolo[4,5-d]pyridazine-4,7-dione has also been shown to modulate the activity of ion channels, including voltage-gated calcium channels and NMDA receptors. Additionally, 2-Methyl-5,6-dihydro[1,3]thiazolo[4,5-d]pyridazine-4,7-dione has been shown to activate intracellular signaling pathways, including the MAPK/ERK pathway.
生化学的および生理学的効果
2-Methyl-5,6-dihydro[1,3]thiazolo[4,5-d]pyridazine-4,7-dione has a variety of biochemical and physiological effects on cells and tissues. It has been shown to induce oxidative stress and damage to mitochondrial DNA, leading to cell death. 2-Methyl-5,6-dihydro[1,3]thiazolo[4,5-d]pyridazine-4,7-dione has also been shown to modulate the activity of ion channels, leading to changes in cellular excitability and neurotransmitter release. Additionally, 2-Methyl-5,6-dihydro[1,3]thiazolo[4,5-d]pyridazine-4,7-dione has been shown to activate intracellular signaling pathways, leading to changes in gene expression and cellular function.
実験室実験の利点と制限
2-Methyl-5,6-dihydro[1,3]thiazolo[4,5-d]pyridazine-4,7-dione has several advantages for use in lab experiments. It has a unique chemical structure that makes it a valuable tool in the study of various biological processes. Additionally, 2-Methyl-5,6-dihydro[1,3]thiazolo[4,5-d]pyridazine-4,7-dione is relatively easy to synthesize and can be obtained in large quantities. However, there are also limitations to the use of 2-Methyl-5,6-dihydro[1,3]thiazolo[4,5-d]pyridazine-4,7-dione in lab experiments. It can be toxic to cells and tissues at high concentrations, and its effects can be difficult to interpret due to its complex mechanism of action.
将来の方向性
There are several future directions for research on 2-Methyl-5,6-dihydro[1,3]thiazolo[4,5-d]pyridazine-4,7-dione. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the investigation of the role of 2-Methyl-5,6-dihydro[1,3]thiazolo[4,5-d]pyridazine-4,7-dione in the development and progression of neurodegenerative diseases such as Parkinson's disease. Additionally, there is interest in the development of new compounds based on the structure of 2-Methyl-5,6-dihydro[1,3]thiazolo[4,5-d]pyridazine-4,7-dione that may have improved efficacy and reduced toxicity.
合成法
2-Methyl-5,6-dihydro[1,3]thiazolo[4,5-d]pyridazine-4,7-dione can be synthesized using a variety of methods, including the reaction of 2-aminothiophenol with ethyl acetoacetate, followed by cyclization with hydrazine hydrate. Another synthesis method involves the reaction of 2-aminothiophenol with chloroacetyl chloride, followed by cyclization with hydrazine hydrate. Both methods result in the formation of 2-Methyl-5,6-dihydro[1,3]thiazolo[4,5-d]pyridazine-4,7-dione as a white crystalline solid.
科学的研究の応用
2-Methyl-5,6-dihydro[1,3]thiazolo[4,5-d]pyridazine-4,7-dione has been extensively studied in scientific research due to its unique chemical structure and properties. It has been used as a tool in the study of various biological processes, including the regulation of neurotransmitter release, the modulation of ion channels, and the activation of intracellular signaling pathways. 2-Methyl-5,6-dihydro[1,3]thiazolo[4,5-d]pyridazine-4,7-dione has also been used to study the effects of oxidative stress on cellular function and to investigate the mechanisms of neurodegenerative diseases such as Parkinson's disease.
特性
CAS番号 |
7464-12-2 |
|---|---|
製品名 |
2-Methyl-5,6-dihydro[1,3]thiazolo[4,5-d]pyridazine-4,7-dione |
分子式 |
C6H5N3O2S |
分子量 |
183.19 g/mol |
IUPAC名 |
2-methyl-5,6-dihydro-[1,3]thiazolo[4,5-d]pyridazine-4,7-dione |
InChI |
InChI=1S/C6H5N3O2S/c1-2-7-3-4(12-2)6(11)9-8-5(3)10/h1H3,(H,8,10)(H,9,11) |
InChIキー |
AFUIGSKTJVHHHJ-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(S1)C(=O)NNC2=O |
正規SMILES |
CC1=NC2=C(S1)C(=O)NNC2=O |
その他のCAS番号 |
7464-12-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



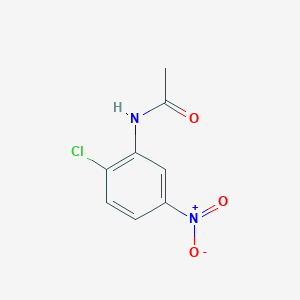
![Benzene, [[2-(phenylsulfonyl)ethyl]thio]-](/img/structure/B184231.png)
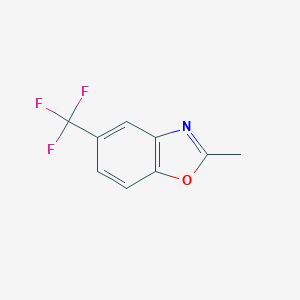
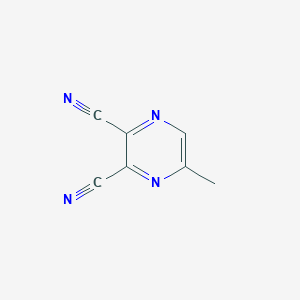
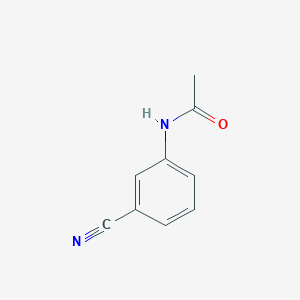
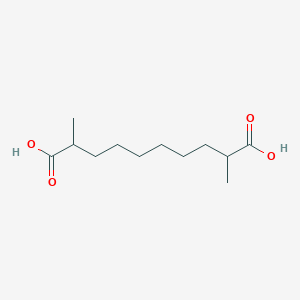
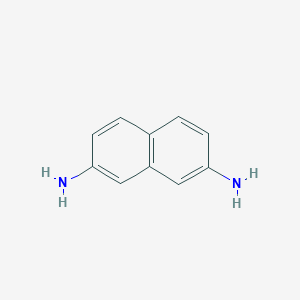
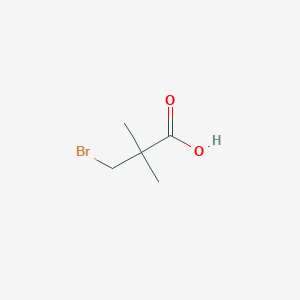
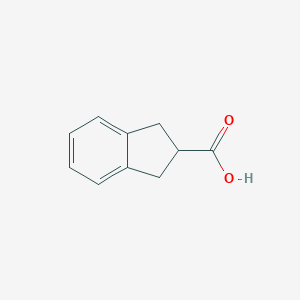

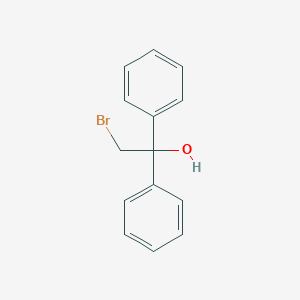
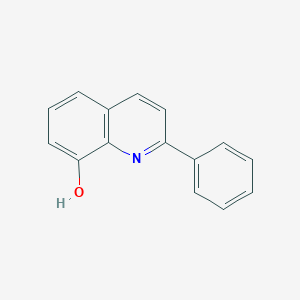
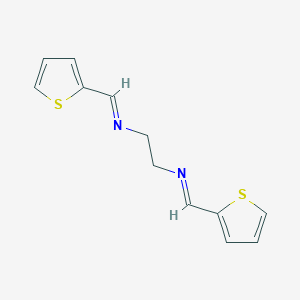
![N-(2-chlorobenzylidene)-N-{2-[(2-chlorobenzylidene)amino]ethyl}amine](/img/structure/B184255.png)